molecular formula C16H16ClFN4O3 B2964211 (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034574-40-6

(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2964211
CAS No.: 2034574-40-6
M. Wt: 366.78
InChI Key: NSUXBZMPTQAJKU-UHFFFAOYSA-N
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Description

The compound (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with potential applications in various scientific fields. Its complex structure suggests it may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves a multi-step organic synthesis process. Key steps may include:

  • The formation of 5-Chloro-6-hydroxypyridin-3-yl from appropriate precursors through chlorination and hydroxylation reactions.

  • The synthesis of the pyrrolidine moiety via cyclization reactions.

  • The coupling of the pyridinyl and pyrrolidine fragments through nucleophilic substitution or condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound may not be well-documented, large-scale synthesis likely involves optimization of reaction conditions to increase yield and purity, use of catalysts to enhance reaction rates, and implementation of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

  • Oxidation: : Potential to introduce additional functional groups or modify existing ones.

  • Reduction: : Useful for altering the oxidation state of atoms within the molecule.

  • Substitution: : Reactions where atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or chromium trioxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products

The products depend on reaction conditions, but they may include modified derivatives of the original compound, such as those with altered functional groups or new substituents.

Scientific Research Applications

Chemistry

  • Studying its reactivity to develop new synthetic methodologies.

  • Using it as a starting material or intermediate in complex organic syntheses.

Biology

  • Investigating potential biological activity, such as enzyme inhibition or receptor binding.

  • Exploring its use in biochemical assays or as a tool in molecular biology research.

Medicine

  • Assessing its therapeutic potential as a lead compound in drug discovery.

  • Evaluating its pharmacokinetic and pharmacodynamic properties in preclinical studies.

Industry

  • Use in the manufacture of fine chemicals or specialty compounds.

Mechanism of Action

Mechanism

The exact mechanism of action may vary depending on the specific application and biological target

Molecular Targets and Pathways

  • Enzymes: : Potential to inhibit or modulate enzymatic activity, affecting metabolic or signaling pathways.

  • Receptors: : Binding to cell surface or intracellular receptors, influencing cellular responses.

Comparison with Similar Compounds

Unique Features

This compound's unique structural elements, such as the combination of pyridinyl, pyrrolidinyl, and pyrimidinyl fragments, may confer distinct chemical and biological properties compared to similar compounds.

Similar Compounds

  • (5-Chloro-6-hydroxy-2-pyridinyl)(3-(6-fluoro-4-pyrimidinyl)oxy)pyrrolidin-1-yl)methanone: : Similar in core structure, with variations in substituents.

  • (6-Ethyl-5-fluoro-2-pyrimidinyl)(3-(4-pyridinyl)oxy)pyrrolidin-1-yl)methanone: : Shares the pyrimidinyl and pyrrolidinyl moieties but differs in the pyridinyl fragment.

Happy to dive deeper into any specific section or topic.

Properties

IUPAC Name

3-chloro-5-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O3/c1-2-12-13(18)15(21-8-20-12)25-10-3-4-22(7-10)16(24)9-5-11(17)14(23)19-6-9/h5-6,8,10H,2-4,7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUXBZMPTQAJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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